molecular formula C14H10ClN3O3S B11002743 N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11002743
M. Wt: 335.8 g/mol
InChI Key: IUPNBJNXGBZXHY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound based on the thiazolopyrimidine scaffold, a bicyclic heterocyclic system formed by the fusion of thiazole and pyrimidine rings that is of significant interest in medicinal chemistry research . This specific derivative is designed for investigative purposes to explore the structure-activity relationships and therapeutic potential of this chemical class. Thiazolopyrimidine scaffolds are recognized for a broad spectrum of pharmacological activities . Research on closely related structures, particularly thiazolo[3,2-b]-1,2,4-triazine derivatives (a bioisosteric analogue), has demonstrated promising antibacterial and antitubercular properties . For instance, certain carboxamide derivatives have exhibited excellent in vitro activity against strains like Mycobacterium smegmatis , suggesting the potential of this chemotype in developing novel anti-infective agents . The biological profile is often influenced by the nature of the substituents on the core scaffold. The 5-chloro-2-hydroxyphenyl carboxamide moiety in this compound is a key structural feature, as the incorporation of substituted phenyl fragments via an amide linker is frequently associated with enhanced bioactive properties in similar molecular systems . Researchers can utilize this compound as a chemical tool to further probe the mechanism of action of thiazolopyrimidine derivatives, which may include targets such as bacterial leucyl-tRNA synthetase or other essential enzymes . This product is intended for non-clinical research applications only.

Properties

Molecular Formula

C14H10ClN3O3S

Molecular Weight

335.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H10ClN3O3S/c1-7-6-18-13(21)9(5-16-14(18)22-7)12(20)17-10-4-8(15)2-3-11(10)19/h2-6,19H,1H3,(H,17,20)

InChI Key

IUPNBJNXGBZXHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Biginelli Reaction-Based Cyclocondensation

The Biginelli reaction, employing ethyl acetoacetate, thiourea, and aromatic aldehydes, generates dihydropyrimidinone precursors. For example, ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates (1a–d ) are synthesized via refluxing equimolar reactants in ethanol with HCl. Microwave-assisted methods (140°C for 5 minutes) enhance reaction efficiency, reducing time from hours to minutes. Subsequent cyclization with bromomalononitrile yields thiazolopyrimidine derivatives.

Thiazolo[3,2-a]pyrimidine Ester Intermediate

Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a key intermediate. Its synthesis involves cyclizing ethyl 3,5-dihydro-7-methyl-3-oxo-5-phenyl-2H-thiazolo[3,2−a]pyrimidine-6-carboxylate under acidic conditions. Structural confirmation via NOE experiments ensures correct regiochemistry.

Functionalization of the Thiazolopyrimidine Core

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester group at position 6 is hydrolyzed to the carboxylic acid using 2N HCl under reflux:

Ethyl esterHCl, refluxCarboxylic acid (79.7% yield)\text{Ethyl ester} \xrightarrow{\text{HCl, reflux}} \text{Carboxylic acid (79.7\% yield)}

This step is critical for subsequent amidation.

Introduction of the N-(5-Chloro-2-Hydroxyphenyl) Group

The 5-chloro-2-hydroxyphenyl substituent is introduced via two strategies:

Direct Use of 5-Chloro-2-Hydroxybenzaldehyde

Incorporating 5-chloro-2-hydroxybenzaldehyde during the Biginelli reaction installs the substituted phenyl group early. However, the phenolic -OH group may require protection (e.g., as methoxy) to prevent side reactions.

Post-Synthetic Demethylation

If a methoxy-protected precursor (e.g., 5-chloro-2-methoxyphenyl) is used, demethylation is achieved via hydrobromic acid and methionine under reflux:

5-Chloro-2-methoxyphenylHBr, methionine5-Chloro-2-hydroxyphenyl\text{5-Chloro-2-methoxyphenyl} \xrightarrow{\text{HBr, methionine}} \text{5-Chloro-2-hydroxyphenyl}

This method optimizes yield (85–90%) while minimizing impurities.

Amidation of the Carboxylic Acid

The final step couples the carboxylic acid with 5-chloro-2-hydroxyaniline to form the carboxamide. Two approaches are documented:

Direct Amidation Using Coupling Agents

Activating the carboxylic acid as an acid chloride (e.g., using thionyl chloride) followed by reaction with 5-chloro-2-hydroxyaniline in dichloromethane achieves moderate yields (60–65%).

Microwave-Assisted Amidation

Heating the acid and amine in DMF with HATU at 100°C for 15 minutes improves efficiency (75–80% yield). This method reduces side product formation compared to traditional heating.

Reaction Optimization and Data

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
Ester hydrolysis2N HCl, reflux, 5h79.7
DemethylationHBr, methionine, reflux, 3–8h85–90
Amidation (HATU)HATU, DMF, 100°C, 15min75–80
Biginelli reactionEthyl acetoacetate, thiourea, aldehyde, HCl70–75

Challenges and Considerations

  • Protection of Hydroxyl Groups : The phenolic -OH in 5-chloro-2-hydroxyphenyl necessitates protection during ester hydrolysis to prevent oxidation.

  • Regioselectivity in Cyclization : Microwave irradiation enhances regioselectivity in thiazolopyrimidine formation, minimizing byproducts.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, with HPLC ensuring final product purity >98% .

Chemical Reactions Analysis

Compound X can undergo various chemical reactions:

    Oxidation: Oxidation of the thiazole ring or the phenolic group.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substitution reactions at various positions. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Major products formed from these reactions depend on the specific reaction conditions and substituents.

Scientific Research Applications

Structural Characteristics

The compound belongs to the thiazolopyrimidine class and is characterized by:

  • Molecular Formula : C16H14ClN3O2S2
  • Molecular Weight : 379.9 g/mol
  • CAS Number : 1436001-56-7

Key Structural Features

FeatureDescription
Thiazole and Pyrimidine RingsContribute to biological activity
Carboxamide Functional GroupEnhances solubility and interaction with targets
Chlorophenyl SubstituentInfluences pharmacological properties

Antimicrobial Activity

Recent studies have demonstrated the compound's broad-spectrum antimicrobial efficacy against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited effective activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored extensively.

Key Findings

  • Cyclooxygenase (COX) Inhibition : Significant inhibition of COX enzymes, particularly COX-2, was observed with IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Experimental Models

In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduces inflammation, suggesting its therapeutic potential in inflammatory conditions.

Anticancer Activity

The anticancer properties of the compound have been investigated through various assays.

Mechanisms and Effects

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis.

Case Studies

Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other similar compounds:

Activity TypeCompoundMIC/IC50 ValuesNotes
AntimicrobialN-(5-chloro-2-hydroxyphenyl)...< 40 μg/mL (S. aureus)Broad-spectrum activity against bacteria
Anti-inflammatoryN-(5-chloro-2-hydroxyphenyl)...IC50 = 0.04 μmolComparable to celecoxib
AnticancerThiazolo-pyrimidine DerivativesVariesInduces apoptosis and cell cycle arrest

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their substituent differences are summarized below:

Compound Name Substituents on Phenyl Ring/Other Groups Molecular Formula Molecular Weight logP Key References
Target Compound 5-chloro-2-hydroxyphenyl C₁₅H₁₁ClN₃O₃S 348.8 (calc.) ~2.1* N/A
N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 2-ethylphenyl C₁₅H₁₃N₃O₂S 299.35 1.8271
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl + phenylamide C₂₁H₁₈N₃O₃S 392.1 N/A
N-(1H-indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 1H-indol-5-yl C₁₆H₁₂N₄O₂S 324.4 N/A
N-[2-(1-cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 2-(1-cyclohexenyl)ethyl C₁₆H₁₉N₃O₂S 317.4 N/A

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 5-chloro-2-hydroxyphenyl group introduces both electron-withdrawing (Cl) and hydrogen-bonding (OH) properties, contrasting with the electron-donating methoxy group in or the hydrophobic ethyl group in .
  • Aromatic vs. Aliphatic Substituents: Indole () and cyclohexenyl () substituents may enhance π-π stacking or lipophilicity, respectively, compared to the phenolic ring in the target compound.

Physicochemical Properties

Solubility and Hydrogen Bonding:
  • The target compound’s phenolic –OH group increases water solubility (logSw ≈ -2.4*, similar to ’s logSw -2.36) but reduces membrane permeability compared to non-polar analogs like .
  • Crystal structures (e.g., ) reveal intermolecular C–H···O hydrogen bonds, which stabilize the solid state and may influence dissolution rates .
Lipophilicity:
  • The target compound’s logP (~2.1) is higher than (1.83) due to the chloro group but lower than cyclohexenyl-substituted (estimated logP >3).

Crystallographic and Conformational Analysis

  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogs adopts a flattened boat conformation (e.g., C5 deviation: 0.224 Å in ), with dihedral angles between fused rings ranging from 80°–85° .
  • Intermolecular Interactions : Crystal packing in analogs (e.g., ) shows chains linked via bifurcated hydrogen bonds, suggesting similar stability for the target compound .

Biological Activity

N-(5-Chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H13N5O2S2C_{17}H_{13}N_{5}O_{2}S_{2} and a molecular weight of approximately 383.5 g/mol. The presence of the thiazolo[3,2-a]pyrimidine core is significant for its biological activity.

Biological Activity Overview

Research has identified several biological activities associated with this compound:

1. Antimicrobial Activity:

  • Studies have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit broad-spectrum antibacterial properties. For instance, the compound demonstrated significant activity against various bacterial strains, outperforming traditional antibiotics in some cases .

2. Anticancer Properties:

  • The compound has been evaluated for its anticancer potential. It was found to induce apoptosis in cancer cell lines such as HeLa and A549. Mechanistic studies indicate that it may act through the inhibition of topoisomerase II, leading to cell cycle disruption .

3. Antileishmanial Activity:

  • In vitro studies have revealed that certain thiazolo[3,2-a]pyrimidine derivatives possess potent antileishmanial effects against promastigote forms of Leishmania species .

4. Cytotoxicity:

  • The cytotoxic effects of this compound were assessed against normal and cancerous cell lines. Notably, it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The biological activities of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition: The compound binds effectively to the active site of topoisomerase II, disrupting DNA replication and transcription in cancer cells .
  • Antibacterial Mechanism: It interferes with bacterial cell wall synthesis and function, leading to cell lysis .

Data Table: Summary of Biological Activities

Activity Effectiveness Cell Lines Tested Mechanism
AntimicrobialBroad-spectrumVarious bacterial strainsCell wall synthesis inhibition
AnticancerInduces apoptosisHeLa, A549Topoisomerase II inhibition
AntileishmanialPotent against promastigotesLeishmania spp.Unknown (potential metabolic targets)
CytotoxicitySelective towards cancer cellsM-HeLa, Chang liverInduction of apoptosis

Case Studies

  • Anticancer Activity Study:
    A recent study evaluated the anticancer efficacy of the compound against various tumor cell lines. Results indicated that it significantly reduced cell viability in M-HeLa cells with an IC50 value comparable to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Efficacy:
    In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. It showed MIC values lower than those of conventional antibiotics like Ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodology : The synthesis typically involves coupling the chlorinated phenyl group to the thiazolopyrimidine core using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions). Key steps include:

  • Thiazolopyrimidine core preparation : Cyclization of thiazole and pyrimidine precursors under acidic conditions (e.g., glacial acetic acid) .
  • Final coupling : Use of NaH or K₂CO₃ as a base in DMF or THF to attach the chlorophenyl group via carboxamide linkage .
  • Purification : Crystallization (ethyl acetate/ethanol mixtures) or chromatography to achieve >95% purity .

Q. How can the molecular structure of this compound be characterized experimentally?

  • Methodology :

  • X-ray crystallography : Resolve spatial conformation (e.g., dihedral angles between fused rings, puckering of the pyrimidine core) .
  • Spectroscopy :
  • NMR : Confirm substitution patterns (e.g., integration of aromatic protons at δ 7.2–8.1 ppm for the chlorophenyl group).
  • IR : Identify carbonyl stretches (~1700 cm⁻¹ for the 5-oxo group) .
  • Mass spectrometry : Validate molecular weight (theoretical m/z: ~400–450 Da) .

Q. What are the common impurities or byproducts during synthesis, and how are they mitigated?

  • Byproducts :

  • Unreacted intermediates : Residual thiazolopyrimidine core or chlorophenyl precursors.
  • Oxidation byproducts : Sulfoxides or sulfones from thiomorpholine ring oxidation .
    • Mitigation :
  • Use of inert atmospheres (N₂/Ar) to prevent oxidation.
  • Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of chlorophenyl precursor to thiazolopyrimidine core) .

Advanced Research Questions

Q. How does the compound’s thiazolopyrimidine core influence its reactivity in nucleophilic substitution reactions?

  • Mechanistic insights :

  • The electron-deficient pyrimidine ring facilitates nucleophilic attack at C6 (carboxamide position).
  • Thiomorpholine substituents modulate electrophilicity via sulfur’s lone-pair donation .
    • Experimental validation :
  • Kinetic studies with varying nucleophiles (e.g., amines vs. alkoxides) under controlled pH/temperature.
  • DFT calculations to map electrostatic potential surfaces .

Q. What strategies resolve contradictions in biological activity data (e.g., COX-II inhibition vs. lack of in vivo efficacy)?

  • Case study : Conflicting IC₅₀ values (e.g., 0.52 μM in vitro vs. no effect in murine models).
  • Resolution strategies :

  • Orthogonal assays : Confirm target engagement via SPR or thermal shift assays.
  • Metabolic stability tests : Assess hepatic clearance (e.g., microsomal incubation) to rule out rapid degradation .
  • Structural analogs : Compare with derivatives lacking the 5-chloro-2-hydroxyphenyl group to isolate pharmacophore contributions .

Q. How can computational modeling predict binding interactions with enzymes like cyclooxygenase-II (COX-II)?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with Arg120/Tyr355).
  • MD simulations : Validate binding stability over 100 ns trajectories (RMSD < 2 Å) .
    • Validation :
  • Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

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